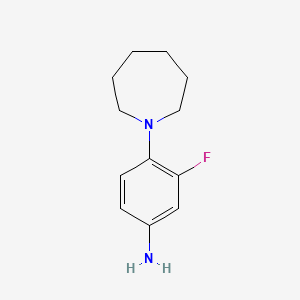

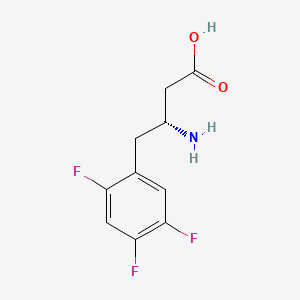

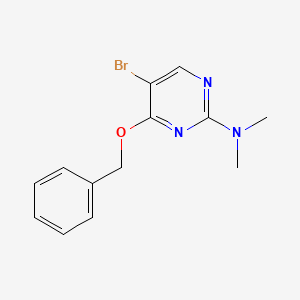

![molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0](/img/structure/B1278164.png)

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Overview

Description

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has been used as a precursor for constructing new polyheterocyclic ring systems. It can react with various chemicals to form pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines derivatives. These new compounds have potential applications in antibacterial properties (Abdel‐Latif et al., 2019).

Formation of Imidazo and Pyrimidine Rings

- It serves as a key compound in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These derivatives are instrumental in the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenko et al., 2020).

Antibacterial and Antioxidant Properties

- A study demonstrates its utility in synthesizing sulfonamide derivatives with significant antibacterial and antioxidant properties. These derivatives exhibited high activity against Gram-positive and Gram-negative bacterial strains (Variya et al., 2019).

Potential Anticancer Agents

- The compound is integral in synthesizing alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These have shown promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer (Chavva et al., 2013).

Synthesis of Highly Substituted Derivatives

- It is used in a one-pot four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This synthesis approach is efficient and yields a variety of derivatives under mild conditions (Shaabani et al., 2009).

Mechanism of Action

Target of Action

The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the ATP pocket of the TRKs .

Biochemical Pathways

The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

It’s known that the compound has a molecular weight of 213035 , which could influence its absorption, distribution, metabolism, and excretion

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and differentiation, which can potentially prevent the development of cancers caused by the overexpression and continuous activation of TRKs .

Future Directions

Biochemical Analysis

Biochemical Properties

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction . This interaction is significant in the context of cancer treatment, as TRK overexpression and continuous activation are associated with tumor growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It achieves this by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TRKs by binding to their kinase domain, thereby blocking their phosphorylation and activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The compound also affects enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role as a TRK inhibitor and its impact on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on metabolic pathways and its accumulation in specific tissues . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, impacting overall cellular metabolism . Additionally, the compound’s interaction with metabolic enzymes can influence its own biotransformation and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters . These factors determine the compound’s localization and accumulation, affecting its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and regulatory proteins to modulate gene expression . Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise localization of the compound within cells determines its specific biochemical and cellular effects .

Properties

IUPAC Name |

5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNUTEUZXZIYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431469 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405224-24-0 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

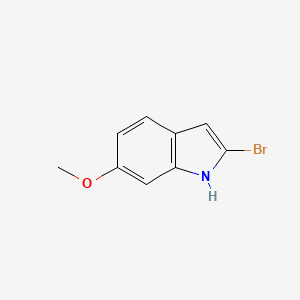

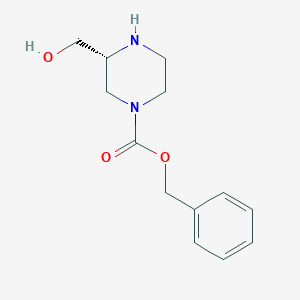

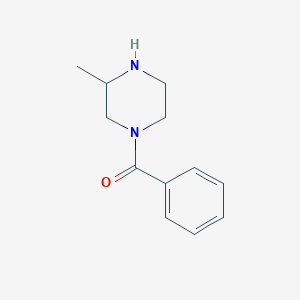

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

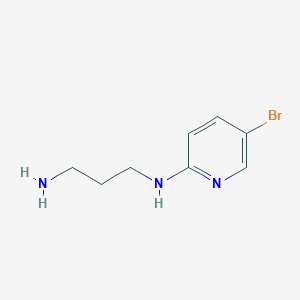

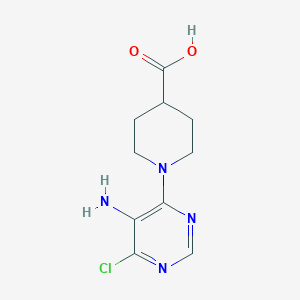

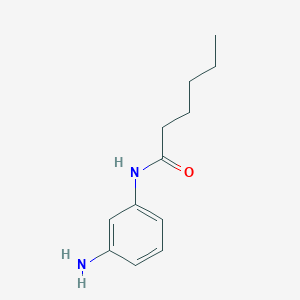

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

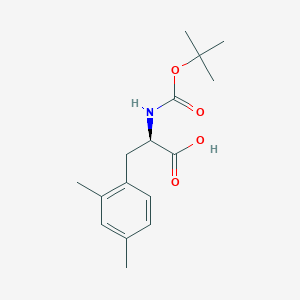

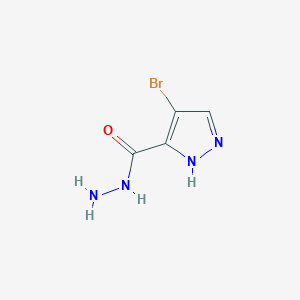

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)